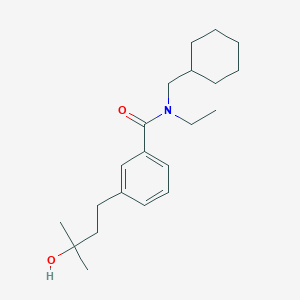

![molecular formula C19H20FN5O B5513929 N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)

N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide involves intricate reactions that often employ the formation of 1,2,4-triazole and quinoline cores as central steps. For instance, 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides have been synthesized for evaluating inotropic activity, showcasing the potential of this compound class in bioactive molecule development (Liu et al., 2009).

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements essential for anticancer activity, were synthesized. Notably, derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (B. N. Reddy et al., 2015).

Radioligands for Peripheral Benzodiazepine Receptors

Novel quinoline-2-carboxamide derivatives were evaluated as potential radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography. The study suggests the compounds' promise for noninvasive assessment of these receptors in vivo, highlighting their utility in neurological research (M. Matarrese et al., 2001).

Adenosine Receptor Antagonists

A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated potential as novel and rapid-acting antidepressant agents due to their significant activity in Porsolt's behavioral despair model. Their interaction with adenosine A1 and A2 receptors suggests their therapeutic potential in mood disorders (R. Sarges et al., 1990).

Quinoline and Coumarin Compounds in Biochemical Studies

Novel triazole-coumarin and quinoline compounds demonstrated binding interaction with serum albumins, offering insights into the microenvironment changes at protein binding sites. These findings are crucial for understanding drug-protein interactions and designing better therapeutic molecules (Sandip Paul et al., 2019).

Antimicrobial Activity

Substituted 1,2,3-triazoles demonstrated antimicrobial activity, indicating their potential as novel agents in combating microbial infections. The study underscores the importance of structural modifications in enhancing biological activity (Bantwal Shivarama Holla et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also investigate its physical and chemical properties, as well as its reactivity and mechanism of action .

Propriétés

IUPAC Name |

N-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-8-fluoroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O/c20-15-8-4-5-13-9-10-16(23-18(13)15)19(26)21-11-17-24-22-12-25(17)14-6-2-1-3-7-14/h4-5,8-10,12,14H,1-3,6-7,11H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGFXAUWEWLJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2CNC(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)

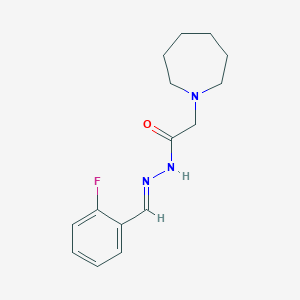

![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)

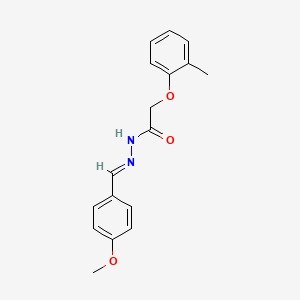

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)

![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)

![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)

![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)